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Compound of Interest

Compound Name: PF-05381941

Cat. No.: B8199043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-05381941 is a potent small molecule inhibitor targeting two key kinases in the inflammatory

signaling cascade: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α

mitogen-activated protein kinase (MAPK).[1][2] Its dual inhibitory action allows for a

comprehensive blockade of pro-inflammatory cytokine production, making it a compound of

significant interest for the development of therapeutics for autoimmune and inflammatory

diseases.[1] Preclinical studies have demonstrated its efficacy in cellular and animal models of

inflammation.[1] This document provides a detailed technical overview of PF-05381941,

including its chemical properties, mechanism of action, available quantitative data, and

generalized experimental protocols.

Chemical and Physical Properties
PF-05381941 is a complex synthetic organic molecule with the following identifiers and

properties:
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Property Value Source

CAS Number 1474022-02-0 [1][3]

IUPAC Name

1-(3-(tert-Butyl)-1-(3-

cyanophenyl)-1H-pyrazol-5-

yl)-3-(3-methyl-4-(pyridin-4-

yloxy)phenyl)urea

[1]

Molecular Formula C27H26N6O2 [1]

Molecular Weight 466.55 g/mol [1]

Appearance Solid powder [1]

Solubility Soluble in DMSO [1]

Mechanism of Action
PF-05381941 exerts its anti-inflammatory effects by dually inhibiting TAK1 and p38α, two

critical nodes in intracellular signaling pathways that lead to the production of inflammatory

cytokines.[1]

TAK1 Inhibition: TAK1 is a key upstream kinase in the activation of both the Nuclear Factor-

kappa B (NF-κB) and MAPK signaling pathways in response to inflammatory stimuli such as

lipopolysaccharide (LPS) and cytokines like TNF-α and IL-1β. By inhibiting TAK1, PF-
05381941 prevents the activation of these downstream pathways, leading to a broad

suppression of inflammatory gene expression.[1]

p38α MAPK Inhibition: p38α is a member of the MAPK family that plays a crucial role in the

post-transcriptional regulation and synthesis of pro-inflammatory cytokines, including TNF-α

and Interleukin-6 (IL-6).[1] Inhibition of p38α by PF-05381941 directly reduces the production

of these key inflammatory mediators.[1]

The dual inhibition of both a critical upstream activator (TAK1) and a key downstream effector

(p38α) results in a more comprehensive and potent anti-inflammatory effect than targeting

either kinase alone.[1]
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Figure 1: Simplified signaling pathway showing the dual inhibitory action of PF-05381941 on
TAK1 and p38α.

Quantitative Data
The following tables summarize the available quantitative data for PF-05381941. It is important

to note that there are discrepancies in the reported IC50 values from different sources, which

may be due to different experimental conditions or assay formats.

Table 1: In Vitro Inhibitory Activity

Target IC50 (nM) Assay Conditions Source

TAK1 ~1.6 Not specified [1]

p38α ~7.0 Not specified [1]

TAK1 156 Not specified [2]

p38α 186 Not specified [2]

LPS-induced TNF-α

release (human

PBMCs)

< 100 Not specified [1]

LPS-induced IL-6

release (human

PBMCs)

< 100 Not specified [1]

Table 2: In Vivo Efficacy

Animal Model Effect Source

Rodent models of acute and

chronic inflammation

Significantly reduced cytokine

levels and inflammation
[1]

Collagen-induced arthritis

model (rodent)

Lowered joint swelling and

histopathological scores
[1]

Experimental Protocols
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Detailed experimental protocols for the synthesis and biological evaluation of PF-05381941 are

not publicly available in peer-reviewed literature. The following sections provide generalized

protocols based on standard methods for evaluating TAK1/p38α inhibitors.

Synthesis of PF-05381941
A specific, detailed synthesis protocol for PF-05381941 has not been identified in the public

domain. The synthesis of structurally related pyrazolyl ureas typically involves a multi-step

process. A plausible, though unconfirmed, general synthetic strategy would likely involve:

Synthesis of the pyrazole core: Condensation of a hydrazine derivative with a β-diketoester

to form the substituted pyrazole ring.

Functional group manipulation: Introduction of the tert-butyl and amino groups onto the

pyrazole ring.

Synthesis of the phenylurea component: Preparation of the 3-methyl-4-(pyridin-4-

yloxy)aniline intermediate.

Urea formation: Coupling of the aminopyrazole with the aniline derivative, often via a

phosgene equivalent or an isocyanate intermediate, to form the final urea linkage.

In Vitro Kinase Inhibition Assays
Objective: To determine the IC50 of PF-05381941 against TAK1 and p38α kinases.

Materials:

Recombinant human TAK1/TAB1 complex

Recombinant human p38α kinase

Kinase buffer (e.g., HEPES, MgCl2, DTT, BSA)

ATP

Substrate (e.g., Myelin Basic Protein (MBP) for TAK1, ATF2 for p38α)
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PF-05381941 (serial dilutions in DMSO)

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phospho-specific antibodies)

Microplate reader

General Protocol:

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in the wells of

a microplate.

Add serial dilutions of PF-05381941 or DMSO (vehicle control) to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60

minutes).

Stop the reaction and measure the kinase activity using a suitable detection method.

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration

and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Inhibition of LPS-Induced Cytokine
Release
Objective: To measure the potency of PF-05381941 in inhibiting the production of TNF-α and

IL-6 from immune cells.

Materials:

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Lipopolysaccharide (LPS)

PF-05381941 (serial dilutions in DMSO)
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ELISA kits for human TNF-α and IL-6

Cell culture plates and incubator

General Protocol:

Seed PBMCs or THP-1 cells in a 96-well plate and allow them to adhere.

Pre-treat the cells with various concentrations of PF-05381941 or DMSO for 1-2 hours.

Stimulate the cells with an optimal concentration of LPS (e.g., 10-100 ng/mL) for a specified

time (e.g., 4-24 hours).

Collect the cell culture supernatants.

Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA according to

the manufacturer's instructions.

Calculate the percentage of inhibition of cytokine release for each concentration of PF-
05381941 and determine the IC50 value.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the in vivo efficacy of PF-05381941 in a model of rheumatoid arthritis.

Materials:

DBA/1 mice (male, 8-10 weeks old)

Bovine type II collagen

Complete Freund's Adjuvant (CFA)

Incomplete Freund's Adjuvant (IFA)

PF-05381941 formulated for in vivo administration (e.g., in a vehicle of DMSO and corn oil)

[2]

Calipers for measuring paw thickness
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Clinical scoring system for arthritis severity

General Protocol:

Immunization: Emulsify bovine type II collagen in CFA and inject intradermally at the base of

the tail of the mice on day 0.

Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.

Treatment: Begin treatment with PF-05381941 or vehicle control at the onset of arthritis

(typically around day 21-28). The dose and frequency of administration would need to be

determined in dose-ranging studies.

Monitoring: Monitor the mice daily for signs of arthritis. Measure paw thickness and score the

severity of arthritis in each paw based on a standardized clinical scoring system (e.g., 0-4

scale for erythema, swelling, and ankylosis).

Endpoint Analysis: At the end of the study (e.g., day 35-42), sacrifice the animals and collect

paws for histological analysis to assess joint inflammation, cartilage damage, and bone

erosion. Cytokine levels in the serum or joint tissue can also be measured.
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Figure 2: A generalized experimental workflow for the evaluation of PF-05381941.

Clinical Trial Status
As of the latest available information, there are no registered clinical trials for PF-05381941. Its

development appears to be in the preclinical stage.

Conclusion
PF-05381941 is a potent dual inhibitor of TAK1 and p38α with demonstrated anti-inflammatory

activity in preclinical models. Its mechanism of action, targeting both upstream and downstream
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components of the inflammatory signaling cascade, suggests potential therapeutic utility in a

range of autoimmune and inflammatory disorders. Further studies are required to fully

characterize its pharmacokinetic and safety profiles and to determine its potential for clinical

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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